molecular formula C10H10ClNO3 B136523 N-Methyl-4-(2-chloroacetamido)benzoic acid CAS No. 147149-44-8

N-Methyl-4-(2-chloroacetamido)benzoic acid

Cat. No. B136523
M. Wt: 227.64 g/mol
InChI Key: QKSXGBJMRZJGTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives typically involves multi-step reactions, starting from simpler aromatic compounds or their functionalized precursors. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process . Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid involved the use of acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . These methods suggest that the synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid would likely involve a targeted functionalization of a benzoic acid precursor, possibly through acetylation and chlorination steps.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and MS. For example, the structure of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide was established using FTIR and FT-Raman spectra . Similarly, the structure of newly synthesized compounds in other studies was confirmed by IR, NMR, and MS . These techniques would be essential in determining the molecular structure of N-Methyl-4-(2-chloroacetamido)benzoic acid, ensuring the correct placement of functional groups and overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents present on the aromatic ring. For instance, the presence of a methylsulfonyl group in 4-(methylsulfonyl)benzoic acid affects its reactivity and the conditions required for further chemical transformations . The introduction of an acetamido group, as seen in the synthesis of 3-acetamido-4-methyl benzoic acid derivatives, can lead to compounds with specific biological activities, such as inhibition of protein tyrosine phosphatase 1B . Therefore, the chemical reactions involving N-Methyl-4-(2-chloroacetamido)benzoic acid would need to be carefully studied to understand its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can significantly alter these properties. For example, the presence of halogen atoms, as seen in tetrahalogenated benzoic acids, can affect the compound's acidity and reactivity . The physical properties of N-Methyl-4-(2-chloroacetamido)benzoic acid would be expected to be influenced by the chloroacetamido substituent, potentially affecting its solubility and stability.

Scientific Research Applications

Advanced Oxidation Processes

A study highlighted the importance of advanced oxidation processes (AOPs) in degrading recalcitrant compounds like acetaminophen in water, leading to various by-products. This research might indicate the utility of similar compounds in environmental and pharmaceutical degradation studies (Qutob et al., 2022).

Antituberculosis Activity

Research on organotin(IV) complexes, including those with carboxylic acids as ligands, has demonstrated significant antituberculosis activity. This suggests the potential for N-Methyl-4-(2-chloroacetamido)benzoic acid and similar compounds to be explored for their biological activity and applications in medicinal chemistry (Iqbal et al., 2015).

LC-MS/MS Study of Degradation Processes

A study using LC-MS/MS to analyze the stability and degradation pathways of nitisinone revealed insights into the stability of pharmaceutical compounds under various conditions. Such methodologies could be applied to study N-Methyl-4-(2-chloroacetamido)benzoic acid's stability and degradation (Barchańska et al., 2019).

Effects on Gut Functions

Benzoic acid's role as an antibacterial and antifungal preservative that can improve gut functions points towards the interest in derivatives like N-Methyl-4-(2-chloroacetamido)benzoic acid for potential effects on health, highlighting the importance of studying such compounds' physiological impacts (Mao et al., 2019).

Pharmacological Insights from Ketamine Studies

Research on ketamine, an NMDA receptor antagonist, provides insights into therapeutic mechanisms that could be relevant for studying the pharmacological properties of related compounds, including N-Methyl-4-(2-chloroacetamido)benzoic acid. Such studies are valuable for understanding potential therapeutic applications (Zanos et al., 2018).

properties

IUPAC Name

4-[(2-chloroacetyl)-methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSXGBJMRZJGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426627
Record name N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(2-chloroacetamido)benzoic acid

CAS RN

147149-44-8
Record name N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: There are added to 30 g of 4-(N-methylamino)benzoic acid in 500 ml of dichloromethane 30.7 g of Hunig base and, at 5°, 24.6 g of chloroacetyl chloride in 50 ml of dichloromethane. After stirring for 2 hours at RT, the suspension is concentrated by evaporation, and the residue is digested with water, filtered with suction and washed with 1N hydrochloric acid. The mixture is digested with ether and filtered with suction, yielding 4-(N-chloroacetyl-N-methylamino)benzoic acid having a melting point (186°) of 195°-197°. 10 g thereof are boiled under reflux for 2 hours in 150 ml methylene chloride with 5 drops of pyridine with 15 ml of thionyl chloride, concentrated by evaporation and recrystallised from hexane. The resulting 4-(N-chloroacetyl-N-methylamino)benzoic acid chloride melts at 61°-63°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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